molecular formula C11H12O4 B1502124 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid CAS No. 99865-71-1

3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B1502124
CAS No.: 99865-71-1
M. Wt: 208.21 g/mol
InChI Key: YHOAZFMXZXWRHC-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid is a phenolic compound known for its antioxidant properties and potential health benefits. It is a derivative of cinnamic acid and is commonly found in various plants, including coffee, tea, and certain fruits.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of 4-hydroxy-3-methoxybenzoic acid with methacrylic acid in the presence of a strong acid catalyst.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity. This may include using specific solvents, temperature control, and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various derivatives, including quinones.

  • Reduction: Reduction reactions can lead to the formation of hydroxylated or methoxylated derivatives.

  • Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Hydroxylated or methoxylated derivatives.

  • Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

  • Chemistry: Used as an antioxidant in polymer stabilization and as a reagent in organic synthesis.

  • Biology: Investigated for its anti-inflammatory and anticancer properties.

  • Medicine: Explored for its potential to improve cognitive function and metabolic health.

  • Industry: Utilized in the food and beverage industry for its antioxidant properties.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can damage cells and tissues. The molecular targets and pathways involved include various signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

  • Caffeic Acid: Another phenolic acid with similar antioxidant properties.

  • Ferulic Acid: A close structural analog with similar biological activities.

  • Sinapic Acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOAZFMXZXWRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695666
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99865-71-1
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To cycloartenyl ester of 3-methoxy-4-propionyloxy-α-methyl-cinnamic acid (84.0 g, 0.125 mole) prepared according to the procedure of Example 113 dissolved in dioxane (1000 ml) was added 25% aqueous ammonia (200 ml) and the solution was stirred at 50° C. for 2 hours. Then, the reaction mixture was concentrated under reduced pressure to remove the solvent, and the residue was dissolved in chloroform. The chloroform solution was washed with saturated brine (500 ml), and the aqueous layer were extracted with chloroform (300 ml×2). The combined chloroform layer was dried, concentrated under reduced pressure, and the residue was recrystallized from methylene chloride-methanol (1:4, v/v), giving cycloartenyl ester of 4-hydroxy-3-methoxy-α-methylcinnamic acid (73.0 g), in a yield 94.8%. m.p.143°-144° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-4-propionyloxy-α-methyl-cinnamic acid
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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